6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes a hydrazinylidene group attached to a cyclohexa-2,4-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 2-hydroxy-3,5,6-trimethylphenylhydrazine with cyclohexa-2,4-dien-1-one under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazinylidene group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazinylidene derivatives.
Scientific Research Applications
6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylphenol: A related compound with similar structural features but lacking the hydrazinylidene group.
6,6-Dimethylcyclohexa-2,4-dien-1-one: Another related compound with a similar cyclohexa-2,4-dien-1-one ring but different substituents.
Uniqueness
6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of the hydrazinylidene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
76537-89-8 |
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Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)diazenyl]-3,4,6-trimethylphenol |
InChI |
InChI=1S/C15H16N2O2/c1-9-8-10(2)15(19)14(11(9)3)17-16-12-6-4-5-7-13(12)18/h4-8,18-19H,1-3H3 |
InChI Key |
IBRMNCPCWSSTJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)N=NC2=CC=CC=C2O)O)C |
Origin of Product |
United States |
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